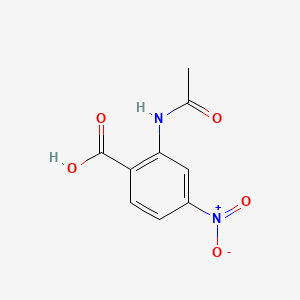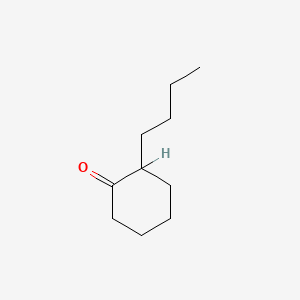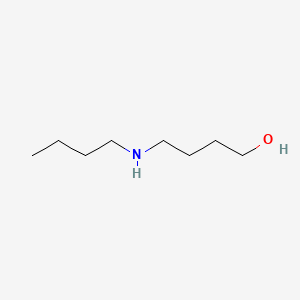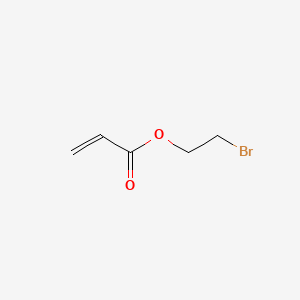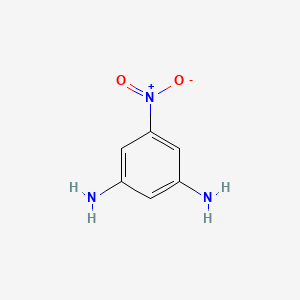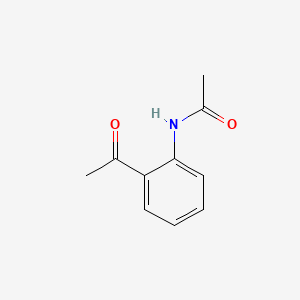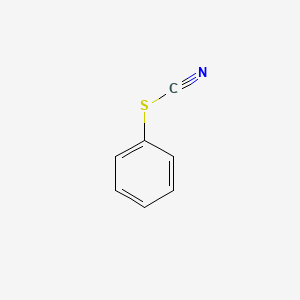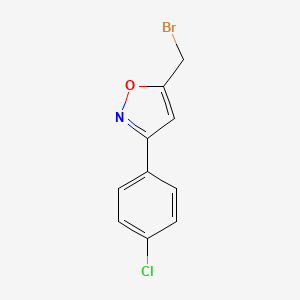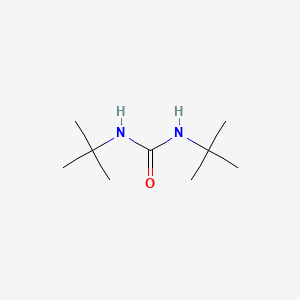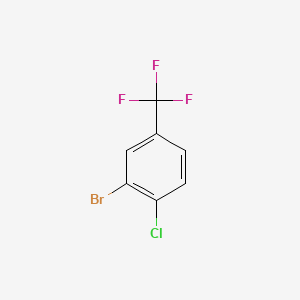
3-Brom-4-chlorbenzotrifluorid
Übersicht
Beschreibung
3-Bromo-4-chlorobenzotrifluoride is an organic compound with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.451 g/mol . It is also known by other names such as 3-Bromo-4-chlorobenzotrifluoride . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chlorobenzotrifluoride has several applications in scientific research:
Wirkmechanismus
3-Bromo-4-chlorobenzotrifluoride, also known as 2-Bromo-1-chloro-4-(trifluoromethyl)benzene or Benzene, 2-bromo-1-chloro-4-(trifluoromethyl)-, is a halogenated hydrocarbon . This article will cover the compound’s mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is used in the preparation of functionalized arylmanganese compounds , suggesting that it may interact with manganese-based targets.
Mode of Action
It is known to be used in the preparation of functionalized arylmanganese compounds . This suggests that it may interact with these compounds, possibly through halogen bonding or other types of chemical interactions.
Biochemical Pathways
Given its use in the preparation of functionalized arylmanganese compounds , it may play a role in the biochemical pathways involving these compounds.
Pharmacokinetics
Its physical properties such as boiling point (188-190°c), melting point (-23 to -22°c), and density (1726 g/mL at 25°C) suggest that it may have specific pharmacokinetic properties .
Result of Action
Its use in the preparation of functionalized arylmanganese compounds suggests that it may have specific effects on the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-chlorobenzotrifluoride. It is recommended to handle this compound only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
2-Bromo-1-chloro-4-(trifluoromethyl)benzene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 2-Bromo-1-chloro-4-(trifluoromethyl)benzene has been shown to cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
2-Bromo-1-chloro-4-(trifluoromethyl)benzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the cell .
Transport and Distribution
Within cells and tissues, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
The subcellular localization of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can affect the function of these organelles. Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell .
Vorbereitungsmethoden
The synthesis of 3-Bromo-4-chlorobenzotrifluoride can be achieved through various methods. One common synthetic route involves the reaction of trifluoromethylbenzene with bromine and chlorine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms on the benzene ring with bromine and chlorine atoms.
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and advanced catalytic systems to achieve high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
3-Bromo-4-chlorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide[][3].
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can undergo transformations under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding benzoic acid derivatives[][3].
Coupling Reactions: 3-Bromo-4-chlorobenzotrifluoride is a valuable intermediate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds. Palladium catalysts and base are typically used in these reactions[][3].
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-chlorobenzotrifluoride can be compared with other halogenated benzene derivatives:
2-Bromo-4-chloro-1-(chloromethyl)benzene: This compound has a similar structure but with a chloromethyl group instead of a trifluoromethyl group.
1-Bromo-2,4-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which significantly alter its chemical properties and reactivity compared to 3-Bromo-4-chlorobenzotrifluoride.
4-Chlorobenzotrifluoride: This compound lacks the bromine atom and has different reactivity and applications.
The uniqueness of 3-Bromo-4-chlorobenzotrifluoride lies in its combination of bromine, chlorine, and trifluoromethyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSISOSWYXCEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196495 | |
| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-78-4 | |
| Record name | 3-Bromo-4-chlorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 454-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



